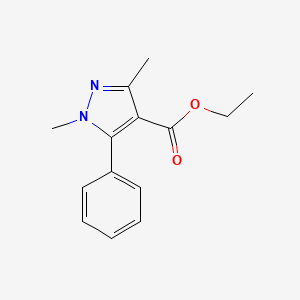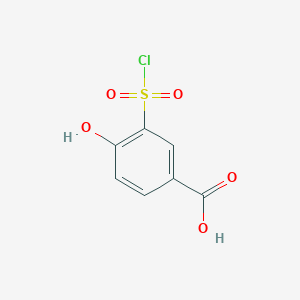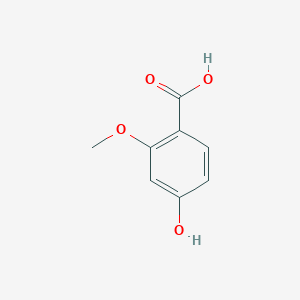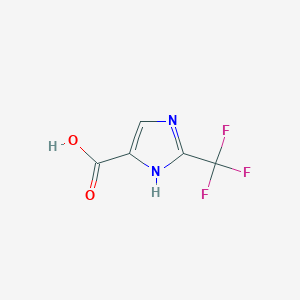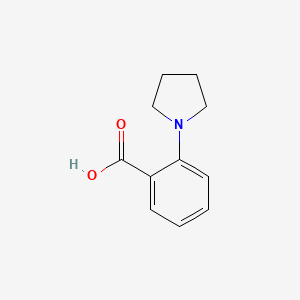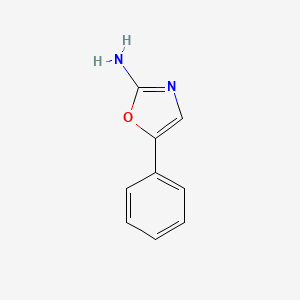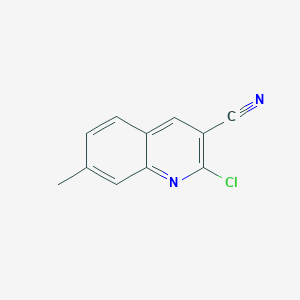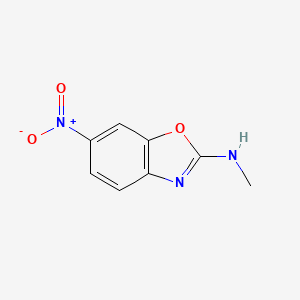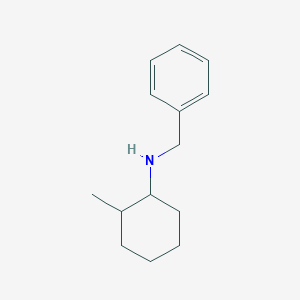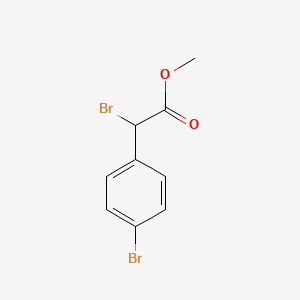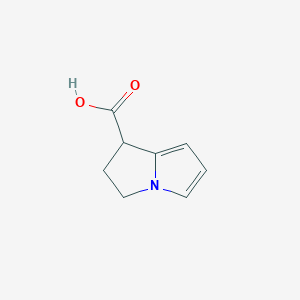
2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid
Descripción general
Descripción
2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid is a member of the pyrrolo-pyrrole group of nonsteroidal anti-inflammatory drugs (NSAIDs) . It is a compound with a molecular weight of 151.16 . The IUPAC name for this compound is 2,3-dihydro-1H-pyrrolo[1,2-a]pyrrole-7-carboxylic acid .
Molecular Structure Analysis
The InChI code for 2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid is 1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h3,5H,1-2,4H2,(H,10,11) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid is a powder with a melting point of 184-185°C . It has a molecular weight of 151.16 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Antileukemic Activity
- Compounds derived from 2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid show potential in the treatment of leukemia. Specifically, 5-thienyl- or 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine bis(alkylcarbamates) and their derivatives have demonstrated antileukemic activity comparable to mitomycin in the leukemia L1210 in vivo model. The chemical synthesis of these derivatives and their biological evaluation highlight the compound's potential in cancer research (Ladurée et al., 1989).
Anti-Inflammatory Activity
- Novel pyrrolizine alkaloids, such as 5-(furan-3-carbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid, isolated from natural sources like Punica granatum peels, have shown promising anti-inflammatory activity. These compounds inhibit nitric oxide production in lipopolysaccharide-stimulated cells, indicating potential therapeutic applications in inflammation-related disorders (Sun et al., 2019).
Synthetic Applications
- The synthesis and chemical properties of 1-Oxo-1H-pyrrolizines, which include derivatives of 2,3-dihydro-1H-pyrrolizine, have been explored. These studies reveal the high activity of addition of some nucleophiles and cyclopentadiene at the C-2/C-3 double bond, demonstrating the compound's versatility in synthetic chemistry (Neidlein & Jeromin, 1982).
Antimicrobial Properties
- Derivatives of 2,3-dihydro-1H-pyrrolizine, such as N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibit moderate activity against Gram-positive bacteria, highlighting their potential in developing new antimicrobial agents (Barsoum & Nawar, 2003).
Pharmacological Profile
- Pyrrolizine derivatives like 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl-acetic acid (ML 3000) have been identified as dual inhibitors of the enzymes cyclo-oxygenase and 5-lipoxygenase. These properties confer antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal models, suggesting their potential use in a range of pharmacological applications (Laufer et al., 1994).
Safety And Hazards
The safety information for 2,3-Dihydro-1H-pyrrolizine-1-carboxylic acid indicates that it has several hazard statements including H302, H315, H319, and H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Propiedades
IUPAC Name |
2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(11)6-3-5-9-4-1-2-7(6)9/h1-2,4,6H,3,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPSJTFQCGOIJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1h-pyrrolizine-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



